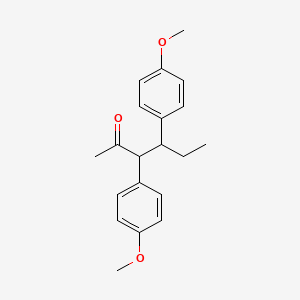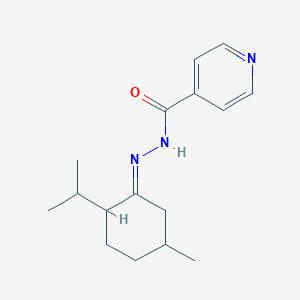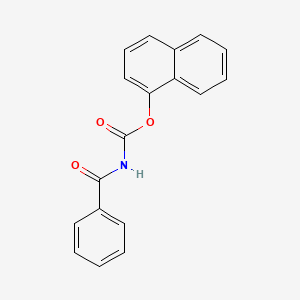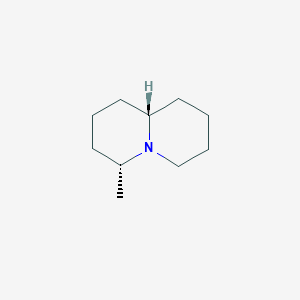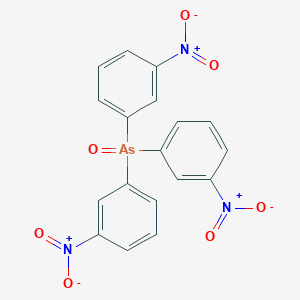
Tris(3-nitrophenyl)arsane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-nitrophenyl)arsane oxide is an organoarsenic compound characterized by the presence of three nitrophenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-nitrophenyl)arsane oxide typically involves the reaction of arsenic trioxide with 3-nitrophenyl derivatives under controlled conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Tris(3-nitrophenyl)arsane oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitrophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Tris(3-aminophenyl)arsane oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(3-nitrophenyl)arsane oxide has found applications in several scientific research areas:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized as a flame retardant in materials such as epoxy resins and acrylonitrile–butadiene–styrene (ABS) due to its ability to enhance thermal stability and reduce flammability
Mecanismo De Acción
The mechanism by which tris(3-nitrophenyl)arsane oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy, the compound acts by promoting char formation and inhibiting the release of flammable gases during thermal degradation. This is achieved through a combination of gas-phase and condensed-phase mechanisms, where the compound decomposes to form a protective char layer and releases non-flammable gases .
Comparación Con Compuestos Similares
Tris(3-nitrophenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.
Triphenylarsane oxide: Lacks the nitro groups, resulting in different chemical properties and applications.
Uniqueness: Tris(3-nitrophenyl)arsane oxide is unique due to the presence of both nitro groups and an arsenic center, which imparts distinct chemical reactivity and flame retardant properties. Its ability to form stable char and reduce flammability makes it particularly valuable in materials science and industrial applications .
Propiedades
Número CAS |
5449-75-2 |
|---|---|
Fórmula molecular |
C18H12AsN3O7 |
Peso molecular |
457.2 g/mol |
Nombre IUPAC |
1-bis(3-nitrophenyl)arsoryl-3-nitrobenzene |
InChI |
InChI=1S/C18H12AsN3O7/c23-19(13-4-1-7-16(10-13)20(24)25,14-5-2-8-17(11-14)21(26)27)15-6-3-9-18(12-15)22(28)29/h1-12H |
Clave InChI |
DXHPXSCLXFSXRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


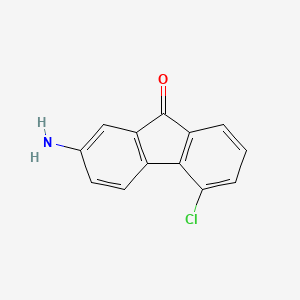
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)


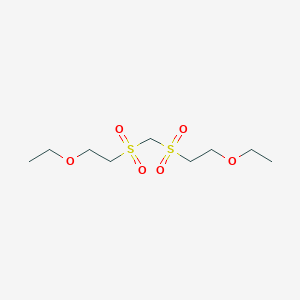
![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
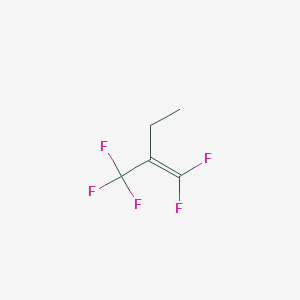
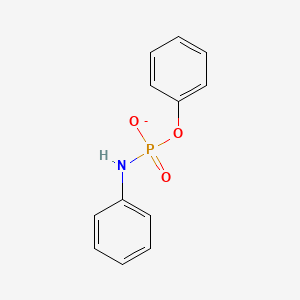
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

